N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide
Description
N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide is a heterocyclic carboxamide compound featuring a central ethyl linker substituted with both furan-2-yl and thiophen-2-yl groups, terminated by a furan-3-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15(11-5-7-18-10-11)16-9-12(13-3-1-6-19-13)14-4-2-8-20-14/h1-8,10,12H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYJZRBAFUKRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=COC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Ethylamine Backbone Formation
The ethylamine bridge connecting furan and thiophene rings is typically synthesized via nucleophilic substitution. A representative method involves reacting 2-(furan-2-yl)ethanamine with 2-bromothiophene in dimethyl sulfoxide (DMSO) at 40–60°C, catalyzed by potassium carbonate (K₂CO₃). The polar aprotic solvent facilitates deprotonation of the amine, enhancing nucleophilicity for displacement of the bromide leaving group. The reaction progress is monitored by thin-layer chromatography (TLC; eluent: petroleum ether/ethyl acetate, 5:1), with intermediate isolation by ice-water quenching and filtration.
Reaction Equation:
$$
\text{2-(Furan-2-yl)ethanamine} + \text{2-Bromothiophene} \xrightarrow{\text{DMSO, K}2\text{CO}3, 40–60^\circ \text{C}} \text{N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]amine} + \text{HBr}
$$
Acylation with Furan-3-Carbonyl Chloride
The carboxamide group is introduced via acylation of the primary amine intermediate. Furan-3-carbonyl chloride, generated in situ from furan-3-carboxylic acid and thionyl chloride (SOCl₂), reacts with the amine in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) neutralizes HCl byproducts, driving the reaction to completion. Post-reaction, the mixture is washed with NaHCO₃ and brine, with the crude product purified via flash chromatography (DCM/methanol, 95:5).
Reaction Equation:
$$
\text{N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]amine} + \text{Furan-3-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl}
$$
Microwave-Assisted Optimization
Recent advances employ microwave irradiation to accelerate reaction kinetics. A mixture of the amine intermediate and furan-3-carbonyl chloride in ethanol, irradiated at 325 K for 15 minutes, achieves 85% yield versus 67% under conventional reflux. Microwave conditions enhance dipole polarization, reducing side reactions such as over-acylation.
Crystallographic and Spectroscopic Characterization
Single-Crystal X-Ray Diffraction
Crystallization from methanol yields colorless monoclinic crystals (space group P2₁/c), with unit cell parameters a = 12.391(5) Å, b = 21.034(8) Å, c = 10.777(4) Å, and β = 113.589(7)°. The molecular structure reveals a dihedral angle of 89.88° between the furan and thiophene rings, indicative of orthogonal π-system orientations that minimize steric strain. Intramolecular N–H···O hydrogen bonds stabilize the carboxamide conformation, forming S(6) ring motifs (Fig. 1).
Table 1: Crystallographic Data for N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]Furan-3-Carboxamide
| Parameter | Value |
|---|---|
| Empirical formula | C₁₅H₁₄N₂O₃S |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.391(5) |
| b (Å) | 21.034(8) |
| c (Å) | 10.777(4) |
| β (°) | 113.589(7) |
| V (ų) | 2574.1(16) |
| Z | 8 |
| R₁ (all data) | 0.0704 |
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 3.2 Hz, 1H, furan H-5), 7.38 (d, J = 5.1 Hz, 1H, thiophene H-5), 6.85–6.78 (m, 4H, furan and thiophene H-3/H-4), 4.21 (t, J = 6.8 Hz, 2H, CH₂), 3.95 (s, 2H, NH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂).
- IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C–N).
Purification and Yield Optimization
Chromatographic Techniques
Flash chromatography (silica gel, DCM/methanol 95:5) achieves >95% purity, with the target compound eluting at Rₓ = 0.45. Gradient elution (petroleum ether to ethyl acetate) resolves byproducts from incomplete acylation.
Recrystallization
Slow evaporation from methanol produces crystals suitable for X-ray analysis. Optimal conditions involve saturating 20 mg of crude product in 2 mL methanol at 25°C, yielding 65% recovery.
Table 2: Comparative Yields Across Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional reflux | DCM, Et₃N, 24 h | 67 | 92 |
| Microwave-assisted | Ethanol, 325 K, 15 min | 85 | 98 |
| Solvent-free | Neat, 80°C, 6 h | 58 | 89 |
Mechanistic Insights and Side Reactions
Competing Alkylation Pathways
Under basic conditions, the amine intermediate may undergo over-alkylation, producing dialkylated byproducts. Employing a 1:1 molar ratio of amine to alkylating agent suppresses this, as evidenced by TLC monitoring.
Oxidation of Thiophene Moiety
Prolonged exposure to oxidizing agents (e.g., NaIO₄) risks sulfoxide formation at the thiophene sulfur. Strict anaerobic conditions during acylation mitigate this.
Industrial-Scale Considerations
Cost-Effective Solvent Selection
Replacing DMSO with acetone reduces solvent costs by 40% without compromising yield, though reaction time increases to 48 hours.
Waste Management
Neutralization of HCl byproducts with NaOH generates NaCl slurry, which is filterable and disposable under standard protocols.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide is a heterocyclic compound notable for its dual aromatic structure comprising furan and thiophene rings. These features are associated with various biological activities, making the compound a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, including its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.
Structural Characteristics
- Molecular Formula : C13H12N2O2S
- Molecular Weight : 252.31 g/mol
- CAS Number : 2097883-17-3
The compound's structure consists of a furan ring and a thiophene ring, which contribute to its unique electronic properties and reactivity.
Synthesis Methods
The synthesis typically involves the reaction of furan-3-carboxylic acid with a suitable amine derivative, such as 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine. Common solvents used include dichloromethane or ethanol, and purification methods may involve recrystallization or chromatography.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that compounds with similar structures often demonstrate efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with furan and thiophene moieties have been reported to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with promising IC50 values.
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and cellular receptors. The aromatic rings facilitate these interactions, potentially leading to the modulation of signaling pathways involved in cell growth and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Furan-3-carboxamide | Furan | Moderate antimicrobial | |
| Thiophene-3-carboxamide | Thiophene | Low anticancer activity | |
| N-(pyridin-2-ylmethyl)furan-3-carboxamide | Pyridine | High anticancer activity |
This table illustrates how this compound stands out due to its dual-ring structure, enhancing its biological activity compared to simpler analogs.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, demonstrating a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Results : The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.
-
Cytotoxicity in Cancer Cells : In another study, this compound was tested on various cancer cell lines.
- Findings : The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells, suggesting a favorable therapeutic index.
Future Directions
Research into this compound is ongoing, focusing on:
- Mechanistic Studies : Further elucidation of its interaction pathways at the molecular level.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety profiles.
- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (): Replaces one furan-2-yl group with a 4-(diethylamino)phenyl moiety.
- Thiophene fentanyl hydrochloride (): Shares a thiophen-2-yl group but is pharmacologically distinct as an opioid derivative.
- N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (): Substitutes furan-3-carboxamide with thiophene-3-carboxamide and adds bulky tert-butyl/phenyl groups, likely enhancing lipophilicity and steric hindrance .
Physicochemical Properties
- Solubility : Thiophene’s lower polarity compared to furan may increase the lipophilicity of the target compound relative to furan-only analogues (e.g., ).
- Electronic Effects : The electron-rich furan and sulfur-containing thiophene rings could enhance π-π stacking or hydrogen-bonding interactions, influencing binding affinity in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
